molecular formula C16H19FN2O B2515017 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one CAS No. 727366-19-0

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one

Cat. No.: B2515017
CAS No.: 727366-19-0
M. Wt: 274.339
InChI Key: KNLHEHFPPPTCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one is a heterocyclic compound featuring a cyclohex-2-en-1-one core substituted with a 4-(2-fluorophenyl)piperazine moiety. The piperazine ring, a six-membered diamine, is known for its conformational flexibility and role in receptor binding, particularly in neuropharmacological agents . Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest possible activity at dopamine receptors or other CNS targets .

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c17-15-6-1-2-7-16(15)19-10-8-18(9-11-19)13-4-3-5-14(20)12-13/h1-2,6-7,12H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHEHFPPPTCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one involves organic synthetic chemistry methods. One common approach is the reaction of 2-fluorophenylpiperazine with cyclohex-2-en-1-one under specific conditions. The reaction typically requires a solvent such as toluene or ethyl acetate and may involve catalysts or other reagents to facilitate the reaction . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Synthetic Preparation and Reductive Amination

The hydrochloride salt is typically synthesized via reductive amination of the corresponding ketone precursor, 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS 951-99-5) . This process involves:

  • Reagents : Ammonia (NH₃) or ammonium acetate with sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol.

  • Conditions : Room temperature to mild heating (40–60°C), followed by HCl treatment to isolate the hydrochloride salt .

StepReaction ComponentDetails
1Ketone precursor2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one
2Reducing agentNaBH₃CN or H₂/Pd-C
3AcidificationHCl gas or aqueous HCl

N-Functionalization Reactions

The primary amine group undergoes alkylation, acylation, and condensation reactions:

N-Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (K₂CO₃ or Et₃N) .

  • Example : Reaction with 3-fluoropropyl bromide yields N-(3-fluoropropyl) derivatives, as seen in analogs from patent US9714221B1 .

Acylation

  • Reagents : Acetic anhydride or acetyl chloride in dichloromethane .

  • Product : N-Acetylated derivatives, such as N'-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-yl)acetohydrazide hydrochloride (CAS 17910-45-1) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by methoxy groups) participates in:

Nitration

  • Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

  • Position : Para to methoxy groups due to directing effects.

Halogenation

  • Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions .

  • Example : Bromination at the 4-position of the aromatic ring, as reported in analogs for tubulin inhibition .

Ring-Opening and Rearrangement Reactions

The strained seven-membered ring undergoes selective transformations:

Acid-Catalyzed Rearrangement

  • Conditions : Eaton’s reagent (P₂O₅ in methanesulfonic acid) at 0–5°C .

  • Product : α,β-Unsaturated ketones via dehydration and ring contraction .

Oxidative Ring Expansion

  • Reagents : m-CPBA (meta-chloroperbenzoic acid) or Ozone (O₃).

  • Example : Epoxidation of the cycloheptene moiety followed by rearrangement to bicyclic ethers.

Cross-Coupling Reactions

The brominated analogs (e.g., 2-bromo derivatives) participate in palladium-catalyzed couplings:

Reaction TypeReagentsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, aryl boronic acidsBiaryl derivatives
HeckPd(OAc)₂, PPh₃, olefinsStyrene-functionalized analogs

Demethylation of Methoxy Groups

Selective demethylation enables phenolic group generation:

  • Reagents : BBr₃ in dichloromethane at −78°C .

  • Application : Prepares intermediates for further O-functionalization (e.g., sulfonation, glycosylation) .

Salt Formation and Solubility Modulation

The hydrochloride salt demonstrates pH-dependent solubility:

  • Solubility : >50 mg/mL in water at pH <4 .

  • Counterion Exchange : Treatment with NaOH yields the free base, soluble in organic solvents (e.g., DMSO, chloroform) .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological studies:

  • Sulfonation : Introducing –SO₃H groups enhances aqueous solubility for in vitro assays .

  • Phosphate Prodrugs : Synthesis of dihydrogen phosphate esters to improve bioavailability .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one exhibit significant antidepressant-like effects. For instance, research has demonstrated that modifications in the piperazine structure can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. The compound's ability to modulate serotonergic pathways suggests its potential as an antidepressant agent .

Antipsychotic Properties

The piperazine derivatives are known for their antipsychotic properties. The presence of a fluorophenyl group may enhance the selectivity towards dopamine receptors, particularly D2 receptors, which are implicated in schizophrenia and other psychotic disorders. Studies have shown that similar compounds can reduce hyperactivity in animal models, indicating a potential for treating psychotic symptoms .

Inhibition of Nucleoside Transporters

This compound has been investigated for its inhibitory effects on equilibrative nucleoside transporters (ENTs). These transporters play a critical role in cellular nucleotide homeostasis and are associated with various pathological conditions, including cancer. In vitro studies have shown that analogues of this compound can selectively inhibit ENT1 and ENT2, offering a novel approach for cancer therapy .

Neuroprotective Effects

Research indicates that the compound may exhibit neuroprotective effects by modulating glutamate receptors. This modulation can help prevent excitotoxicity, a process that leads to neuronal damage in conditions such as Alzheimer’s disease and multiple sclerosis. The neuroprotective potential is attributed to its ability to stabilize neuronal membranes and reduce oxidative stress .

Case Study 1: Antidepressant Efficacy in Animal Models

A study conducted by Li et al. (2022) evaluated the antidepressant effects of various piperazine derivatives in rodent models. The results indicated that compounds structurally similar to this compound significantly reduced depressive-like behavior as measured by forced swim tests and tail suspension tests. The mechanism was linked to enhanced serotonergic activity .

Case Study 2: Inhibition of Equilibrative Nucleoside Transporters

In another study focused on ENT inhibitors, researchers synthesized several analogues based on the piperazine framework. Among them, one analogue demonstrated potent inhibition of ENT2 with an IC50 value significantly lower than existing inhibitors. This finding suggests that structural modifications can lead to more effective therapeutic agents targeting nucleoside transport systems .

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). It acts as an inhibitor, particularly selective for ENT2 over ENT1 . This inhibition affects nucleotide synthesis and adenosine function, which can have various biological effects. Molecular docking studies suggest that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[4-(2-fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one with key analogs, focusing on structural, pharmacological, and crystallographic differences.

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
This compound Cyclohex-2-en-1-one 4-(2-Fluorophenyl)piperazine 274.3 (estimated) Rigid cyclohexenone, potential H-bonding N/A
L-750,667 (Azaindole derivative) Azaindole Piperazine, 2-fluorophenyl ~380 (estimated) High D4 affinity (Ki = 0.51 nM), >2000× selectivity over D2/D3
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one Prop-2-en-1-one Bis(fluorophenyl)methyl-piperazine, ethoxy 452.5 E-configuration, chair piperazine, C–H⋯O/F bonds
3-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-1-phenylazetidin-2-one Azetidin-2-one Piperazine, methoxyphenyl, phenyl 445.5 Azetidinone core, higher MW, steric bulk

Key Observations:

  • Substituent Effects : The 2-fluorophenyl group is common across analogs, but additional substituents (e.g., bis(fluorophenyl)methyl in ) increase steric bulk and lipophilicity, which may reduce blood-brain barrier permeability .
  • Molecular Weight: The target compound’s lower molecular weight (~274) compared to azaindole (L-750,667, ~380) or azetidinone derivatives (~445) could improve bioavailability .

Pharmacological and Functional Comparisons

  • L-750,667 (): Exhibits nanomolar affinity (Ki = 0.51 nM) for dopamine D4 receptors with >2000-fold selectivity over D2/D3. Its azaindole core and piperazine-fluorophenyl motif suggest that the target compound—if sharing similar pharmacophores—may also target D4 receptors, though selectivity could differ due to the cyclohexenone core .
  • Stereochemical Considerations: The E-configuration in ’s prop-2-en-1-one derivative optimizes hydrogen bonding (C–H⋯O/F), which may stabilize receptor-ligand interactions. The target compound’s cyclohexenone geometry (chair vs. boat conformation) could similarly influence binding .

Crystallographic and Physicochemical Properties

Property Target Compound (Inferred) Compound Compound (Bis-cyclohexenone)
Ring Puckering Chair (assumed) Chair piperazine, E-configuration Planar cyclohexenone with substituents
Hydrogen Bonding C=O⋯H (potential) C–H⋯O (2.65 Å), C–H⋯F (2.78 Å) C–H⋯O (2.70 Å)
Crystal Packing Likely layered H-bonding Layered via C–H⋯O/F networks Dimeric H-bonding between cyclohexenones
Solubility Moderate (polar ketone) Low (lipophilic bis-fluorophenyl) Low (bulky substituents)

Key Findings:

  • The cyclohexenone ketone in the target compound may enhance solubility compared to bis-fluorophenyl derivatives () but reduce it relative to azaindole-based L-750,667 .
  • Ring puckering (e.g., chair vs. boat) in piperazine or cyclohexenone rings modulates conformational stability, as quantified by Cremer-Pople coordinates () .

Biological Activity

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine ring, which is known for its diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20FN2O\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{2}\text{O}

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated a series of piperazine derivatives, revealing that certain modifications enhance their cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms in the phenyl moiety was found to be crucial for increasing the potency against tumor cells .

Antibacterial and Antifungal Activity

In addition to antitumor effects, derivatives of this compound have demonstrated antibacterial and antifungal activities. For instance, a related study synthesized several 6-substituted piperazine derivatives, which showed promising results against bacterial strains and fungi. The presence of the piperazine ring was essential for these biological activities, suggesting that structural modifications could further enhance efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are critical for understanding how variations in the chemical structure affect biological activity. A recent study focused on analogues of this compound and assessed their inhibitory effects on equilibrative nucleoside transporters (ENTs). The results indicated that specific substitutions on the benzene moiety significantly influenced the inhibitory potency against ENT1 and ENT2 transporters. Compound 3c emerged as a potent inhibitor with an IC50 value of 0.54 µM, indicating its potential as a therapeutic agent .

In Vitro Studies

In vitro studies using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 were conducted to evaluate the effects of this compound on cellular uptake mechanisms. The findings revealed that this compound acts as an irreversible non-competitive inhibitor without affecting cell viability or protein expression levels of ENTs .

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding interactions between this compound and its target proteins. These studies suggest that the binding site may differ from conventional inhibitors, which could lead to the development of more selective pharmacological agents .

Data Tables

Activity Effect IC50 Value Reference
AntitumorSignificant cytotoxicityVaries by analog
AntibacterialEffective against strainsVaries by strain
ENT InhibitionNon-competitive0.54 µM

Q & A

Q. What are the established synthetic routes for 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one?

The synthesis typically involves multi-step reactions starting with functionalized piperazine and cyclohexenone precursors. A common approach includes:

  • Step 1 : Condensation of 2-fluorophenylpiperazine with a cyclohexenone derivative under reflux conditions using a polar aprotic solvent (e.g., DMF or acetonitrile).
  • Step 2 : Purification via column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) to isolate the product.
  • Key Conditions : Reaction temperatures (70–100°C), inert atmosphere (N₂/Ar), and catalysts like K₂CO₃ for deprotonation .
  • Yield Optimization : Adjusting stoichiometric ratios of reagents and solvent polarity can improve yields to ~48–60% .

Q. How is the structural integrity of this compound confirmed?

Structural verification employs:

  • X-ray Crystallography : Resolves bond angles (e.g., C–F bond geometry) and confirms stereochemistry. For example, bond angles around the fluorophenyl group are typically 117–124° .
  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclohexenone α-protons at δ 5.8–6.2 ppm; piperazine N–CH₂ at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O) signals at ~200 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺]⁺ at m/z 315.2) .

Q. What are the primary biological targets of this compound?

The compound’s piperazine and fluorophenyl moieties suggest activity at:

  • Dopamine/Serotonin Receptors : Piperazine derivatives often modulate D₂/5-HT₁A receptors. Competitive binding assays (e.g., radioligand displacement using [³H]spiperone) quantify affinity (reported IC₅₀ values: 10–100 nM) .
  • Kinase Inhibition : Cyclohexenone groups may interact with ATP-binding pockets in kinases (e.g., PI3K or MAPK). Screening via fluorescence-based kinase assays is recommended .

Advanced Research Questions

Q. How can synthetic yields be improved in multi-step protocols?

Critical strategies include:

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C for coupling steps) enhance efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining yield .
  • In-line Analytics : Use FTIR or LC-MS to monitor intermediate formation and adjust conditions in real time .

Q. How do structural modifications influence pharmacological activity?

SAR studies reveal:

  • Fluorine Position : 2-Fluorophenyl substitution enhances receptor binding compared to 3- or 4-fluoro analogs due to steric and electronic effects (e.g., 2-F increases lipophilicity and H-bond acceptor capacity) .
  • Piperazine Substituents : Adding methyl groups to the piperazine ring reduces off-target activity (e.g., lower histamine receptor affinity) .
  • Cyclohexenone Modifications : Saturation of the cyclohexenone ring decreases potency, suggesting the α,β-unsaturated ketone is critical for target engagement .

Q. How should contradictory receptor binding data be resolved?

Discrepancies in reported IC₅₀ values may arise from:

  • Assay Conditions : Variations in buffer pH, temperature, or cofactors (e.g., Mg²⁺ for GPCRs). Standardize protocols using reference ligands (e.g., haloperidol for D₂ receptors) .
  • Membrane Preparation : Use homogeneous cell lines (e.g., HEK293 expressing cloned receptors) to minimize variability .
  • Data Normalization : Express results as % inhibition relative to controls and validate with orthogonal assays (e.g., functional cAMP assays for GPCRs) .

Q. What computational methods predict the compound’s metabolic stability?

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism. The fluorophenyl group is predicted to slow oxidative metabolism .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify metabolic hotspots (e.g., piperazine N-atoms prone to glucuronidation) .
  • Experimental Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Methodological Considerations

  • Controlled Experiments : Include negative controls (e.g., piperazine-free analogs) to isolate the fluorophenyl-cyclohexenone contribution to activity .
  • Data Reproducibility : Triplicate experiments with blinded analysis reduce bias in pharmacological assays .
  • Crystallography Refinement : Apply riding models for H-atom placement and anisotropic displacement parameters for heavy atoms to improve structural accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.